N-(2,5-difluorophenyl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide

Description

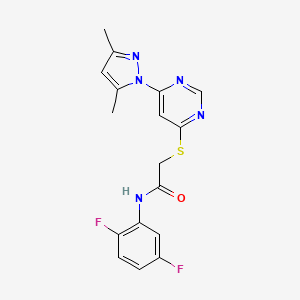

N-(2,5-difluorophenyl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide is a thioacetamide derivative featuring a pyrimidine core substituted with a 3,5-dimethylpyrazole moiety at the 6-position. The acetamide group is linked via a sulfur atom to the pyrimidine ring and is further substituted with a 2,5-difluorophenyl group. The fluorine atoms on the phenyl ring may enhance metabolic stability and influence intermolecular interactions, while the dimethylpyrazole substituent could modulate steric and electronic effects on the pyrimidine scaffold .

Properties

IUPAC Name |

N-(2,5-difluorophenyl)-2-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15F2N5OS/c1-10-5-11(2)24(23-10)15-7-17(21-9-20-15)26-8-16(25)22-14-6-12(18)3-4-13(14)19/h3-7,9H,8H2,1-2H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAFJMYQMAXMJTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=CC(=NC=N2)SCC(=O)NC3=C(C=CC(=C3)F)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15F2N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,5-difluorophenyl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article discusses the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

Key Features:

- Molecular Formula : CHFNOS

- Molecular Weight : 365.38 g/mol

- CAS Number : 23615-60-3

The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly in cancer therapy. The compound's structure suggests that it may act as a kinase inhibitor, potentially affecting signaling pathways involved in cell proliferation and survival.

Proposed Mechanisms:

- Kinase Inhibition : The presence of the pyrimidine and pyrazole moieties indicates potential inhibition of kinases involved in tumor growth.

- Thioacetamide Functionality : This group may enhance the compound's ability to interact with thiol-containing proteins or enzymes, influencing various metabolic pathways.

In Vitro Studies

Research has demonstrated that this compound exhibits notable cytotoxic effects against various cancer cell lines.

These values indicate a promising therapeutic index for further development.

In Vivo Studies

Animal model studies have shown that the compound significantly reduces tumor size in xenograft models. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.

Case Studies

- Case Study on Lung Cancer : A study involving A549 lung cancer cells treated with varying concentrations of the compound showed a dose-dependent increase in apoptosis markers such as caspase activation and PARP cleavage.

- Breast Cancer Models : In MCF7 models, treatment with the compound resulted in significant inhibition of tumor growth compared to control groups, suggesting its effectiveness as a potential chemotherapeutic agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on core scaffolds, substituents, and reported applications. Below is a detailed analysis:

Thioacetamide-Linked Pyrimidine Derivatives

Key Observations :

- This may influence binding affinity in enzyme-active sites .

- Acetamide Modifications : The 2,5-difluorophenyl group contrasts with the 5-methylisoxazole () or trifluoromethyl-benzothiazole () moieties. Fluorine’s electronegativity may enhance lipophilicity and membrane permeability relative to bulkier groups .

Pesticidal Acetamide Derivatives

Key Observations :

- Linker Chemistry : The target’s thioacetamide linker (−S−CH2−CO−NH−) differs from flumetsulam’s sulfonamide (−SO2−NH−), which may alter hydrolysis stability and target interactions .

- Fluorophenyl vs. Methylphenyl : The 2,5-difluorophenyl group in the target compound could offer distinct electronic and steric effects compared to flumetsulam’s 2,6-difluorophenyl or oxadixyl’s 2,6-dimethylphenyl groups, impacting receptor selectivity .

Functional and Structural Implications

- Hydrogen Bonding: The acetamide NH and pyrimidine N atoms in the target compound may act as hydrogen-bond donors/acceptors, similar to flumetsulam’s sulfonamide and triazolo N atoms. Fluorine’s weak hydrogen-bond acceptor capacity could further stabilize interactions .

- Crystal Packing : The dimethylpyrazole moiety may influence crystal packing via C−H···π or van der Waals interactions, contrasting with ’s hydroxy-pyrimidine analog, which could form stronger O−H···N hydrogen bonds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.